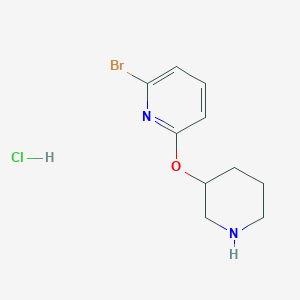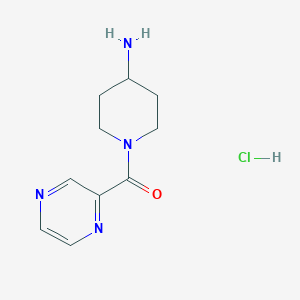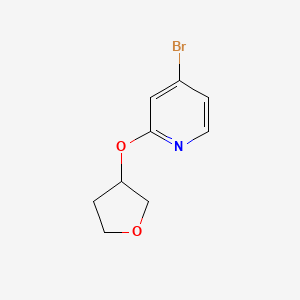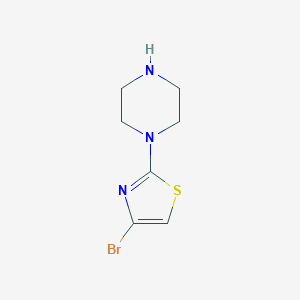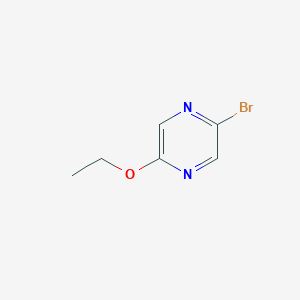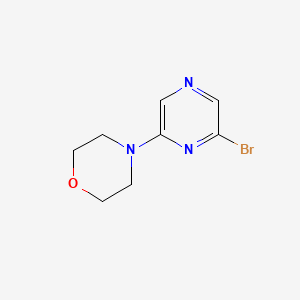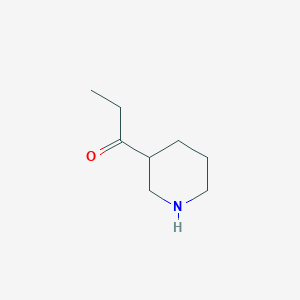amine dihydrochloride CAS No. 1197922-95-4](/img/structure/B1372028.png)
[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride
Descripción general
Descripción
“(4-Bromo-2-fluorophenyl)methylamine dihydrochloride” is a chemical compound with the CAS Number: 1197922-95-4. It has a molecular weight of 368.07 and a molecular formula of C13H14BrCl2FN2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring bound to a phenyl group, which is further substituted with bromine and fluorine atoms .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Intermediates : The compound (4-Bromo-2-fluorophenyl)methylamine dihydrochloride is a crucial intermediate in the synthesis of various biologically active compounds. This synthesis involves multiple steps such as nitration, chlorination, N-alkylation, reduction, and condensation, starting from pyridin-4-ol and 4-bromo-2-fluoroaniline (Wang et al., 2016).
Application in Copper(I) Complex Synthesis : Copper(I) complexes containing novel bidentate iminopyridine ligands, which include variants of the compound , have been synthesized and characterized. Their spectral, structural, and redox properties were investigated, showing potential applications in material science and catalysis (Dehghanpour et al., 2007).
Role in Antitumor and Antibacterial Activity : Research on ruthenium(II) complexes has shown that the presence of halogen substitution, like in (4-Bromo-2-fluorophenyl)methylamine dihydrochloride, can impact their antitumor and antibacterial activities. These complexes have been tested against various cancer cell lines and bacteria, showing significant activity (Gichumbi et al., 2017).
Fluorescent Sensor Development : The compound has been used in the synthesis of asymmetrically derivatized fluorescein-based dyes, acting as sensors for Zn(II) ions. These sensors exhibit significant fluorescence turn-on in the presence of zinc ions and have been applied in biological imaging (Nolan et al., 2006).
Influence on Coordination Polyhedron Geometry : Studies on platinum(II) complexes with this compound as a bidentate ligand have demonstrated how it influences the coordination geometry around the platinum center. These complexes exhibit unique properties such as forming zigzag Pt···Pt···Pt chains in their crystal structure, which could be relevant for materials science and catalysis (Dehghanpour et al., 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride are currently unknown .
Biochemical Pathways
Without knowledge of the compound’s targets and mode of action, it is challenging to determine the biochemical pathways that might be affected by (4-Bromo-2-fluorophenyl)methylamine dihydrochloride .
Result of Action
The molecular and cellular effects of (4-Bromo-2-fluorophenyl)methylamine dihydrochloride are currently unknown
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2.2ClH/c14-11-5-4-10(13(15)7-11)8-16-9-12-3-1-2-6-17-12;;/h1-7,16H,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHWUWSDQUMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=C(C=C(C=C2)Br)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2-fluorophenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyrimidine](/img/structure/B1371945.png)

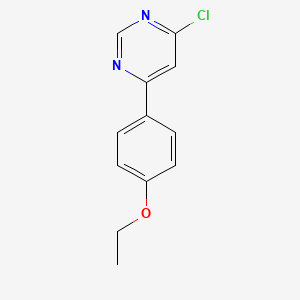
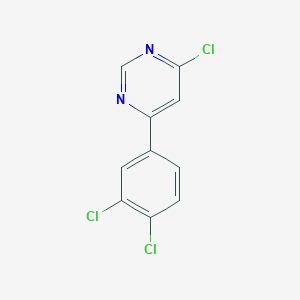
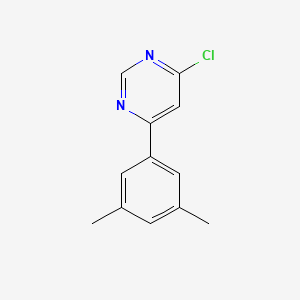
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)
